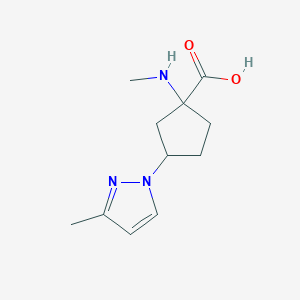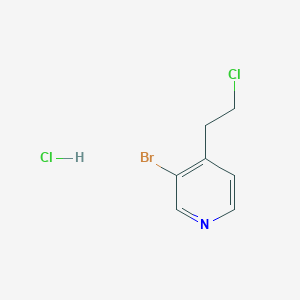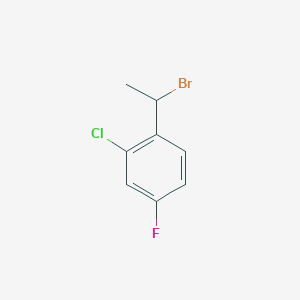
1-(1-Bromoethyl)-2-chloro-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromoethyl)-2-chloro-4-fluorobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromoethyl group at the first position, a chlorine atom at the second position, and a fluorine atom at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2-chloro-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-chloro-4-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bromoethyl)-2-chloro-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Electrophilic Aromatic Substitution: Sulfuric acid or aluminum chloride as catalysts in the presence of electrophiles like nitronium ion or acyl chlorides.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Introduction of nitro, acyl, or alkyl groups on the benzene ring.
Oxidation and Reduction: Formation of alcohols, ketones, or dehalogenated products.
Aplicaciones Científicas De Investigación
1-(1-Bromoethyl)-2-chloro-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromoethyl)-2-chloro-4-fluorobenzene involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds.
Electrophilic Interaction: The benzene ring can interact with electrophiles, resulting in the substitution of hydrogen atoms.
Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and reactivity.
Comparación Con Compuestos Similares
1-(1-Bromoethyl)-2-chloro-4-fluorobenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-2-chloro-4-fluorobenzene: Lacks the ethyl group, leading to different reactivity and applications.
1-(1-Bromoethyl)-2-chlorobenzene:
1-(1-Bromoethyl)-4-fluorobenzene: Lacks the chlorine atom, resulting in variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H7BrClF |
|---|---|
Peso molecular |
237.49 g/mol |
Nombre IUPAC |
1-(1-bromoethyl)-2-chloro-4-fluorobenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5(9)7-3-2-6(11)4-8(7)10/h2-5H,1H3 |
Clave InChI |
QYPROEQDBPKELP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1)F)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Difluoromethyl)sulfanyl]azetidine](/img/structure/B13547051.png)
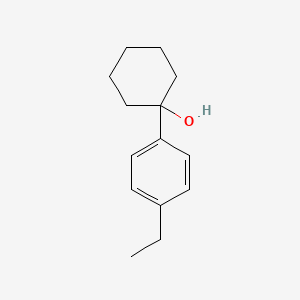

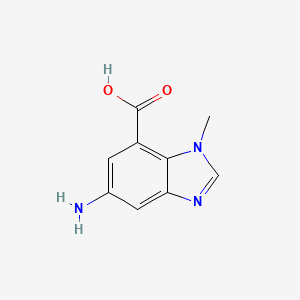
![3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13547070.png)
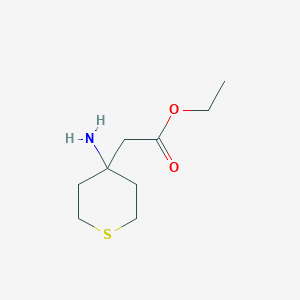
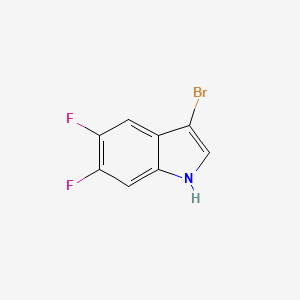
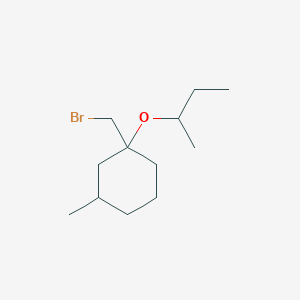
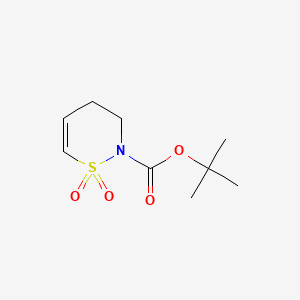
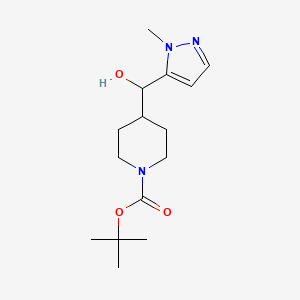
![Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13547138.png)
